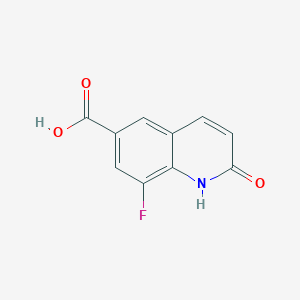
8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid is a member of the quinoline family, known for its diverse biological activities and potential applications in various fields. This compound features a quinoline core with a fluorine atom at the 8th position, an oxo group at the 2nd position, and a carboxylic acid group at the 6th position. The presence of these functional groups contributes to its unique chemical properties and reactivity.
作用機序
Target of Action
It’s structurally related to fluoroquinolones , a class of antibacterials that primarily target bacterial DNA-gyrase . This enzyme is crucial for bacterial DNA replication, and its inhibition leads to the prevention of bacterial reproduction .
Mode of Action
Considering its structural similarity to fluoroquinolones , it might share a similar mode of action. Fluoroquinolones inhibit bacterial DNA-gyrase, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication .
Biochemical Pathways
Fluoroquinolones, which are structurally similar, affect the dna replication pathway in bacteria by inhibiting the dna-gyrase enzyme .
Result of Action
Fluoroquinolones, which are structurally similar, cause the inhibition of bacterial dna-gyrase, leading to the prevention of bacterial dna replication and thus bacterial growth .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent oxidation to introduce the oxo group. The reaction conditions often involve the use of strong acids or bases and elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction can produce hydroxyquinolines .
科学的研究の応用
8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral properties, making it a candidate for drug development.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for treating bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
類似化合物との比較
Nalidixic Acid: An early quinolone antibiotic without fluorine, used to treat urinary tract infections.
Ciprofloxacin: A widely used fluoroquinolone with a similar mechanism of action but different substitution patterns.
Ofloxacin: Another fluoroquinolone with a broader spectrum of activity.
Uniqueness: 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the fluorine atom at the 8th position enhances its antimicrobial activity compared to non-fluorinated quinolones .
特性
IUPAC Name |
8-fluoro-2-oxo-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFSFOVPMHMSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














